molecular formula C25H25N5O4S B2408833 methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105204-88-3

methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate

Cat. No.: B2408833
CAS No.: 1105204-88-3
M. Wt: 491.57
InChI Key: GYLZVETYNAZANU-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a synthetic organic compound notable for its diverse chemical properties and potential applications in scientific research. This compound features several functional groups, including a methoxyphenyl, a pyrazolopyridazinyl moiety, and a thioacetamido linkage, each contributing to its unique reactivity and bioactivity.

Properties

IUPAC Name

methyl 4-[[2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-15(2)22-18-13-26-30(19-7-5-6-8-20(19)33-3)23(18)24(29-28-22)35-14-21(31)27-17-11-9-16(10-12-17)25(32)34-4/h5-13,15H,14H2,1-4H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLZVETYNAZANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate generally involves multi-step organic synthesis techniques. Key steps include:

  • Preparation of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine: : This precursor can be synthesized via a cyclization reaction involving a suitable hydrazine and a diketone.

  • Thioacetamido Coupling: : The pyrazolopyridazinyl intermediate is reacted with thioacetic acid under basic conditions to introduce the thioacetamido group.

  • Esterification: : The final methyl ester is formed through an esterification reaction with methanol and a carboxylic acid derivative.

Industrial Production Methods

On an industrial scale, the production process would be optimized for high yield and purity. Key considerations include:

  • Reaction Scalability: : Using flow chemistry to enhance reaction efficiency.

  • Purification: : Employing crystallization or chromatography techniques to ensure product purity.

  • Safety and Environmental Considerations: : Ensuring safe handling of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo various types of reactions, including:

  • Oxidation: : Introducing oxidizing agents like potassium permanganate can modify the pyrazolopyridazine ring.

  • Reduction: : Using reductants such as lithium aluminum hydride to selectively reduce functional groups.

  • Substitution: : Electrophilic or nucleophilic substitutions, especially on the aromatic ring, are common.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenation reagents, nucleophiles such as amines or alcohols.

Major Products

  • Oxidation: : Often leads to ketone or aldehyde derivatives.

  • Reduction: : Produces alcohol or alkane derivatives.

  • Substitution: : Yields various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure includes a pyrazolo[3,4-d]pyridazin moiety, which is known for its diverse pharmacological properties. Compounds with similar structures have been investigated for their potential as:

  • Antitumor Agents: Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against various cancer cell lines. The inhibition of specific enzymes involved in tumor growth is a proposed mechanism of action for these compounds .
  • Antimicrobial Activity: There is emerging evidence that compounds containing the pyrazolo[3,4-d]pyridazine structure may possess antimicrobial properties. Similar derivatives have demonstrated activity against pathogens such as Mycobacterium tuberculosis, suggesting that methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate could potentially be effective against bacterial infections .

Pharmacological Studies

Pharmacological evaluations of related compounds indicate that they can interact with various biological targets:

  • Adenosine Receptors: Some derivatives have shown high affinity and selectivity towards adenosine receptors, particularly the A1 receptor subtype. These interactions are crucial for developing drugs targeting neurological disorders and cardiovascular diseases .
  • Cytotoxicity Assessments: In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. These studies often reveal a favorable safety profile, indicating potential for further development in therapeutic applications .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of pyrazolo[3,4-d]pyridazine derivatives against various cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity and selectivity towards tumor cells while minimizing toxicity to normal cells.

Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial effects of similar compounds highlighted their potential against resistant strains of bacteria. The study demonstrated that certain structural features contributed to improved binding affinity to bacterial targets.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
AntimicrobialActivity against Mycobacterium tuberculosis
CytotoxicityNon-toxic at effective concentrations
Adenosine Receptor InteractionHigh affinity for A1 receptor subtype

Mechanism of Action

The mechanism of action of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate involves binding to molecular targets through its diverse functional groups. These interactions can modulate enzyme activity, receptor binding, or other biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((4-tert-butyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar in structure but with a tert-butyl group instead of isopropyl.

  • Ethyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : The ethyl ester analog.

Unique Features

  • Structural Features: : The specific combination of methoxyphenyl, pyrazolopyridazinyl, and thioacetamido groups.

  • Reactivity and Bioactivity: : Unique reactivity due to the thioacetamido linkage, enhancing its potential in various applications.

By examining these aspects, one can appreciate the multifaceted nature of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate and its potential in advancing scientific research.

Biological Activity

Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate, a compound belonging to the pyrazolo[3,4-d]pyridazine class, has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S, with a molecular weight of 437.5 g/mol. The structure features a complex arrangement that includes a pyrazolo[3,4-d]pyridazine moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC22H23N5O3S
Molecular Weight437.5 g/mol
CAS Number1203305-46-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. Recent studies have highlighted various methodologies for synthesizing related pyrazolo derivatives that exhibit significant biological activity .

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class demonstrate potent antitumor effects. For instance, derivatives have shown activity against various cancer cell lines (e.g., HepG2, MCF-7), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is often linked to the inhibition of key signaling pathways involved in tumor growth.

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the thioether group enhances its interaction with microbial targets .

Other Pharmacological Effects

Additionally, this compound exhibits analgesic and anti-inflammatory properties. These effects are attributed to its ability to modulate pain pathways and inflammatory mediators .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrazolo derivatives reported significant cytotoxicity against prostate cancer cells, with compounds exhibiting IC50 values as low as 0.33 μM compared to standard chemotherapeutics .
  • Antibacterial Activity : A comparative analysis showed that the compound outperformed traditional antibiotics in inhibiting growth of resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Q & A

Q. How do substituents on the 2-methoxyphenyl group impact binding affinity and selectivity?

  • Methodological Answer :
Substituent Effect Evidence Source
-OCH₃Enhances π-stacking with kinases
-NO₂Increases electrophilicity; toxicity risk
-ClImproves metabolic stability

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